molecular formula C6H11N3O B2514236 (1R,2R)-2-azidocyclohexan-1-ol CAS No. 10027-78-8; 110716-78-4

(1R,2R)-2-azidocyclohexan-1-ol

Cat. No.: B2514236
CAS No.: 10027-78-8; 110716-78-4
M. Wt: 141.174
InChI Key: QECSGTHYJAPXMH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-azidocyclohexan-1-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10027-78-8; 110716-78-4

Molecular Formula

C6H11N3O

Molecular Weight

141.174

IUPAC Name

(1R,2R)-2-azidocyclohexan-1-ol

InChI

InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2/t5-,6-/m1/s1

InChI Key

QECSGTHYJAPXMH-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)N=[N+]=[N-])O

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of cyclohexene oxide (2 g, 20.4 mmol), sodium azide (1.86 g, 30.6 mmol), and ammonium chloride (2.16 g, 40.8 mmol) in methanol/water (61 mL/6 mL) was heated to 72° C. for 16 hours. The reaction mixture was then partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give pure product. (2.3 g, 80%). EI-MS m/z 242 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of cyclohexene oxide (10.1 g, 103 mmol) and sodium azide (16.7 g, 257 mmol) in 100 mL of a 1:1 mixture of acetone:water was heated to reflux at 75° C. for 14 h. The mixture was cooled to rt, concentrated in vacuo to 50 mL, and extracted 3× with dichloromethane. The combined organic fractions were washed 2× with water, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-azidocyclohexanol that gave a proton NMR spectra consistent with theory.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of cyclohexene oxide (150 g, 1.53 mol) in a mixture of ethanol (600 ml) and water (600 ml) is added ammonium chloride (168 g, 3.1 mol) followed by sodium azide (198 g, 3 mol). The resulting solution is stirred gently at 50° C. for 12 hours before being allowed to cool. The volatiles are removed in vacuo, and 6M hydrochloric acid (˜120 ml) is added to bring the reaction to pH 7. The reaction is extracted with ethyl acetate (2×750 ml), and the organic extracts are washed with brine (750 ml) and dried over sodium sulfate. Removal of the solvent in vacuo affords 2-azido-cyclohexan-1-ol as a slightly yellow oil (171.8 g, 80%), which is used in the following step without further purification.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
198 g
Type
reactant
Reaction Step Three
Name
Yield
80%

Synthesis routes and methods IV

Procedure details

To a solution of 7-oxa-bicyclo[4.1.0]heptane (0.300 g, 3.06 mmol) in acetone (3 mL) was added sodium azide (0.504 g, 7.75 mmol) in water (3 mL). The reaction mixture was refluxed for 12 h. The acetone was removed in vacuo and the product was extracted with ethyl acetate (5 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and concentrated to provide the title compound (46 mg).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.